Mass Spectrometric Resolution
Tolmetin-d3 Ethyl Ester provides a distinct +3 Da mass shift relative to the unlabeled analyte (Tolmetin ethyl ester), enabling baseline separation in mass spectrometry channels and eliminating signal crosstalk that plagues unlabeled internal standards . This isotopic separation is critical for accurate quantification in complex biological matrices [1].
| Evidence Dimension | Mass difference relative to unlabeled analyte |
|---|---|
| Target Compound Data | +3 Da |
| Comparator Or Baseline | 0 Da (unlabeled Tolmetin ethyl ester) |
| Quantified Difference | 3 Da |
| Conditions | Mass spectrometry (MS) analysis |
Why This Matters
The +3 Da mass difference ensures that the internal standard signal does not overlap with the analyte signal, which is a fundamental requirement for valid quantitative LC-MS/MS methods and prevents signal crosstalk.
- [1] Hotha KK, et al. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma. Biomed Chromatogr. 2010 Oct;24(10):1100-1107. View Source
